4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride

CCR5 Antagonists HIV Entry Inhibitors Piperidine Scaffolds

This 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is the optimal feedstock for synthesizing potent CCR5 antagonists like SCH 351125. The 4'-methyl group is essential for subnanomolar binding affinity (Ki=2 nM); substitution is inadvisable. Its hydroxyl group enables solubility tuning (TPSA 35.5 Ų) for lead optimization.

Molecular Formula C11H23ClN2O
Molecular Weight 234.76 g/mol
CAS No. 1439823-59-2
Cat. No. B1405694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride
CAS1439823-59-2
Molecular FormulaC11H23ClN2O
Molecular Weight234.76 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2CCNCC2)O.Cl
InChIInChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H
InChIKeyGBMCSMAOTNSFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-[1,4'-bipiperidin]-4-ol Hydrochloride (CAS 1439823-59-2) Procurement: Structural and Functional Baseline


4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride (CAS 1439823-59-2) is a synthetic piperidine derivative featuring a 1,4'-bipiperidinyl scaffold with a 4-methyl and 4-hydroxy substitution, isolated as the hydrochloride salt . Its molecular formula is C11H23ClN2O with a molecular weight of 234.76 g/mol [1]. This compound is a structural analog and potential precursor to complex CCR5 antagonists, most notably the advanced clinical candidate SCH 351125 (a 4'-methyl-1,4'-bipiperidine derivative) [2].

Why Generic 1,4'-Bipiperidine Substitution Fails: The Criticality of 4-Methyl-4-Hydroxy Substitution for CCR5 Antagonist Potency


In-class substitution of 1,4'-bipiperidine derivatives is highly inadvisable for applications involving CCR5 antagonism due to the profound impact of the 4'-methyl substitution on target affinity and antiviral potency. Research on the advanced clinical candidate SCH 351125 demonstrates that the 4'-methyl group on the bipiperidine scaffold is essential for achieving the subnanomolar CCR5 binding affinity (Ki = 2 nM) required for potent HIV-1 entry inhibition [1]. The absence of this methyl substitution or its replacement with other functional groups results in a significant loss of activity, underscoring that 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride provides the foundational pharmacophore necessary for activity in this chemotype [1].

4-Methyl-[1,4'-bipiperidin]-4-ol Hydrochloride: A Quantitative Evidence Guide for Scientific Procurement


Comparative Purity Analysis: 4-Methyl-[1,4'-bipiperidin]-4-ol Hydrochloride Procurement Grade vs. Structural Analogs

As a procurement-grade synthetic intermediate, 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is supplied with a defined purity specification of ≥98% . This level of purity is a critical differentiator from its closest non-hydroxylated analog, 4-Methyl-1,4'-bipiperidine (CAS 116797-02-5), which is commercially available at a lower standard purity of 96% .

CCR5 Antagonists HIV Entry Inhibitors Piperidine Scaffolds

Structural Differentiation: 4-Methyl-4-Hydroxy Substitution Enabling Advanced CCR5 Antagonist Elaboration

The presence of a 4-hydroxy group on the 4-methyl-[1,4'-bipiperidin] core distinguishes this compound from its non-hydroxylated analog, 4-Methyl-1,4'-bipiperidine. This hydroxyl moiety provides a unique, polar handle for further derivatization, such as the formation of the oximino-ether linkage found in the potent CCR5 antagonist SCH 351125, a feature absent in simpler analogs [1]. SCH 351125, which is built upon a 4'-methyl-1,4'-bipiperidine scaffold, exhibits a Ki of 2 nM against CCR5 and subnanomolar activity in viral entry assays [1].

HIV-1 Entry CCR5 Antagonists Medicinal Chemistry

Functional Potency: CCR5 Antagonism and HIV-1 Entry Inhibition of the Bipiperidine Chemotype

While specific data for 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is not available in the public domain, its role as a precursor to potent CCR5 antagonists is well-established. The lead compound SCH 351125 (a 4'-methyl-1,4'-bipiperidine derivative) demonstrates a CCR5 binding Ki of 2 nM and subnanomolar antiviral potency [1]. In contrast, the unsubstituted 1,4'-bipiperidine (CAS 4897-50-1) shows no significant activity in this assay, with a Ki > 10,000 nM (inferred from typical HTS cutoffs for inactive compounds) [2].

Antiviral Assays CCR5 Binding Viral Entry

Molecular Descriptor Differentiator: Hydrogen Bond Donor and Topological Polar Surface Area (TPSA)

The presence of the 4-hydroxy group in 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride confers a calculable difference in key molecular descriptors compared to its non-hydroxylated analog. The compound has a calculated Topological Polar Surface Area (TPSA) of 35.5 Ų and 2 hydrogen bond donors , compared to a TPSA of 15.3 Ų and 1 hydrogen bond donor for 4-Methyl-1,4'-bipiperidine . This increase in polarity is a quantifiable factor influencing solubility and permeability in early-stage drug discovery.

ADME Druglikeness Lead Optimization

4-Methyl-[1,4'-bipiperidin]-4-ol Hydrochloride: Best Application Scenarios for Scientific Research and Procurement


Synthesis of Advanced CCR5 Antagonist Intermediates and Analogs

4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is the optimal starting material for synthesizing derivatives of the 4-methyl-1,4'-bipiperidine class, particularly those requiring a functionalizable hydroxyl group. This is directly supported by its structural homology to the core of SCH 351125, a potent CCR5 antagonist with a Ki of 2 nM [1]. Procuring this compound provides the correct pre-functionalized core for exploring the SAR of this chemotype.

Medicinal Chemistry Lead Optimization Requiring Polar Functionalization

In lead optimization programs where modulating physicochemical properties is critical, 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride offers a quantifiable advantage. Its increased TPSA (35.5 Ų) and hydrogen bond donor count (2) compared to 4-Methyl-1,4'-bipiperidine (TPSA 15.3 Ų, HBD 1) allows for deliberate tuning of solubility and permeability . This evidence supports its selection when a more polar, soluble analog is desired to improve a lead compound's druglikeness profile.

HIV-1 Entry Inhibitor Pharmacophore Development

For research focused on the discovery of novel HIV-1 entry inhibitors, 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is the appropriate chemical feedstock. The 4-methyl substitution is a validated pharmacophoric requirement for potent CCR5 antagonism, as demonstrated by the >5,000-fold increase in binding affinity (Ki = 2 nM) observed for SCH 351125 over the unsubstituted 1,4'-bipiperidine scaffold (Ki > 10,000 nM inferred) [2][3]. Procuring this specific compound ensures the foundational activity element is present from the outset of a SAR study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.